N-Hydroxy-4-acetylaminobiphenyl
Description
Properties
CAS No. |
4463-22-3 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-hydroxy-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H13NO2/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,1H3 |
InChI Key |
UNHSJQXRZCIATF-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)O |
Synonyms |
N-hydroxy-4-acetylaminobiphenyl N-hydroxy-N-4-acetylaminobiphenyl N-hydroxy-N-4-biphenylacetamide |
Origin of Product |
United States |
Scientific Research Applications
Genotoxicity Studies
N-Hydroxy-4-acetylaminobiphenyl is extensively studied for its genotoxic effects on human DNA. Research indicates that it modifies DNA structure, leading to significant perturbations. A notable study demonstrated that exposure to N-OH-AABP resulted in the formation of N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-4ABP), a specific DNA adduct associated with bladder cancer. The study employed techniques such as high-performance liquid chromatography (HPLC) and comet assays to assess DNA damage and mutagenicity .
Case Study: Bladder Cancer Implications
In a pivotal study, antibodies generated against N-OH-AABP-modified DNA showed enhanced recognition of DNA from bladder cancer patients compared to healthy individuals. This suggests a potential role for N-OH-AABP in the development of neo-antigenic epitopes that may contribute to cancer progression .
Mechanistic Insights into Carcinogenesis
This compound serves as a model compound for elucidating mechanisms of carcinogenesis. It has been shown to induce mutations in embryonic fibroblasts, with studies revealing a dose-dependent increase in mutation frequency upon treatment with N-OH-AABP . This highlights its utility in understanding mutational processes related to bladder carcinogens.
Metabolic Studies
Research has explored the metabolic pathways involving this compound, particularly its reduction by intestinal flora and liver enzymes. Studies indicate that certain bacteria can convert N-OH-AABP back to its parent compound, 4-acetylaminobiphenyl, thereby influencing carcinogenic potential . Understanding these metabolic interactions is crucial for assessing risk factors associated with exposure.
Table 1: Summary of Genotoxic Effects of this compound
Table 2: Comparison of Toxicity Profiles
Comparison with Similar Compounds
Structural Analogues as Substrates and Enzyme Inactivators
A series of N-arylhydroxamic acid analogues of N-OH-AABP were synthesized to evaluate their interaction with hamster hepatic N,N-acetyltransferase (N,N-AT) . Key findings include:
| Compound | Structural Modification | Transacetylation Activity | Enzyme Inactivation Efficiency |
|---|---|---|---|
| N-OH-AABP (1) | Parent compound | High | Moderate |
| Ether analogue (4) | -O- linkage | High | Moderate |
| Ketone analogue (2) | -CO- linkage | High | Low |
| SO₂ analogue (6) | -SO₂- linkage | Inactive | Inactive |
| N-OH-AAS (7) | -CH=CH- (stilbene) | High | Highest |
- Transacetylation Activity: Most analogues retained acetyl donor activity except the SO₂ analogue (6), which was inactive due to steric/electronic hindrance .
- Enzyme Inactivation : All except compound 6 acted as irreversible, mechanism-based inactivators. The stilbene derivative (N-OH-AAS, 7) was the most potent, while the ketone analogue (2) was least effective .
Carcinogenic Potency Relative to Other Arylamines
Studies in rats compared the carcinogenicity of N-OH-AABP with related compounds:
| Compound | Target Organs (Rat) | Carcinogenic Activity |
|---|---|---|
| N-OH-AABP | Mammary gland, ear duct, forestomach | High |
| 4'-Fluoro-4-acetylaminobiphenyl | Liver (male rats) | High |
| N-Hydroxy-2-acetylaminofluorene (N-OH-AAF) | Liver, mammary gland, forestomach | Higher than parent |
| 3-Hydroxy-4-acetylaminobiphenyl | None | Non-carcinogenic |
| 2-Methyl-N,N′-diacetylbenzidine | Mammary gland | Moderate |
- N-OH-AABP vs. N-OH-AAF: Both are potent carcinogens, but N-OH-AAF induces sarcomas in the peritoneum and is resistant to inhibition by 3-methylcholanthrene .
- Fluorinated Derivatives: 4'-Fluoro-4-acetylaminobiphenyl showed unique hepatocarcinogenicity in male rats, unlike N-OH-AABP .
Metabolic Activation and DNA Adduct Formation
Comparative DNA Damage Mechanisms
- N-OH-AABP : Forms dG-C8-4ABP adducts via aryl nitrenium ions in human uroepithelial cells (HUCs) . Microsomal O- and N-deacetylases activate N-OH-AABP, with paraoxon-sensitive binding to DNA .
- N-OH-AAF: Generates N-(deoxyguanosin-8-yl)-2-aminofluorene adducts, primarily in liver DNA . Activation involves sulfhydryl-dependent acyltransferases .
- 4-Aminobiphenyl (4-ABP): Requires metabolic conversion to N-OH-AABP for genotoxicity; direct DNA binding is negligible .
Mutational Signatures
- Human Bladder Cancer (p53) : Dominant mutations are G→A transitions (53%) at methylated CpG sites, suggesting different etiological agents or repair inefficiencies .
Detoxification Pathways
- Tissue Reductases : Liver and kidney homogenates also reduce N-OH-AABP, though less efficiently than gut flora .
Key Research Findings
Immunogenicity: Antibodies against N-OH-AABP-modified DNA cross-react with DNA from bladder cancer patients, supporting its role in carcinogenesis .
Enzyme Specificity : Human and hamster acetyltransferases show differential sensitivity to N-OH-AABP inactivation, highlighting species-specific metabolic risks .
Adduct Quantification : Linear correlation between dG-C8-4ABP levels and mutation frequency in TK6 cells (R² = 0.93) .
Preparation Methods
Reaction Conditions and Reagents
-
Step 1: Synthesis of N-OH-ABP
N-Hydroxy-4-aminobiphenyl is typically synthesized via the reduction of 4-nitrobiphenyl. Catalytic hydrogenation or sodium dithionite-mediated reduction in alkaline aqueous ethanol yields the hydroxylamine derivative. -
Step 2: Acetylation with Acetyl Chloride
N-OH-ABP is reacted with acetyl chloride in the presence of triethylamine as a base. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Triethylamine neutralizes HCl generated during acetylation, driving the reaction to completion.
Representative Reaction Scheme:
Yield and Purity
-
Yield : ~75–85% after purification via silica gel chromatography.
-
Purity : >99% as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Hydrolysis of N-Acetoxy-4-Acetylaminobiphenyl
An alternative route involves the hydrolysis of N-acetoxy-4-acetylaminobiphenyl (N-OAc-AABP), a stabilized precursor. This method is advantageous for producing radiolabeled N-OH-AABP for tracer studies.
Synthesis of N-OAc-AABP
Hydrolysis to N-OH-AABP
-
Conditions : N-OAc-AABP is hydrolyzed in aqueous sodium bicarbonate (pH 8.5) at 37°C for 2 hours.
-
Outcome : Quantitative conversion to N-OH-AABP, verified by [14C] radiolabel tracking and HPLC.
Key Data Table: Hydrolysis Parameters
| Parameter | Value |
|---|---|
| Temperature | 37°C |
| pH | 8.5 |
| Reaction Time | 2 hours |
| Conversion Efficiency | >95% |
Radiolabeled Synthesis for Mechanistic Studies
For tracking metabolic pathways and DNA adduct formation, radiolabeled N-OH-AABP is synthesized using isotopic precursors.
Tritium-Labeled N-OH-AABP
[14C]-Labeled N-OH-AABP
-
Synthesis : [1-14C] acetyl chloride is used to acetylate N-OH-ABP, yielding [14C]-N-OH-AABP with 50 mCi/mmol activity.
Structural Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity Assessment
-
HPLC Conditions :
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield (%) | Purity (%) | Complexity |
|---|---|---|---|
| Acetylation of N-OH-ABP | 85 | >99 | Moderate |
| Hydrolysis of N-OAc-AABP | 95 | >99 | High |
Challenges and Optimizations
-
Side Reactions : Over-acetylation at the aromatic amine is mitigated by low-temperature conditions.
-
Radiolabel Stability : [14C]-labeled compounds require storage at –20°C to prevent radiolysis.
Applications in Toxicological Research
N-OH-AABP serves as a precursor to DNA adducts like N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP), implicated in bladder carcinogenesis. Its preparation with high purity is essential for:
Q & A
Q. What is the mechanism by which N-OH-AABP induces genotoxicity in human DNA?
N-OH-AABP, a reactive metabolite of 4-aminobiphenyl (4-ABP), forms covalent adducts with DNA through aryl nitrenium ions. These electrophilic intermediates bind preferentially to deoxyguanosine residues, forming N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4ABP) adducts. This disrupts DNA base pairing, leading to structural destabilization and strand breaks. The formation of these adducts was confirmed via HPLC analysis .
Q. Which experimental assays are standard for assessing N-OH-AABP-induced DNA damage?
- Comet assay (single-cell gel electrophoresis): Quantifies DNA strand breaks by measuring tail length and olive tail moment (OTM). N-OH-AABP-treated lymphocytes show dose-dependent increases in OTM (e.g., 0.378–1.515 mM N-OH-AABP increased OTM by 2.5–5.3-fold) .
- Spectroscopic techniques:
- UV-Vis spectroscopy: Detects hyperchromicity due to DNA unwinding.
- Circular dichroism (CD): Reveals shifts in ellipticity, indicating perturbations in DNA helicity .
Q. How does N-OH-AABP-modified DNA differ structurally from native DNA?
N-OH-AABP modification reduces fluorescence intensity (via intercalation or quenching), increases hyperchromicity in UV spectra (denaturation), and alters CD spectra (loss of B-form helicity). Agarose gel electrophoresis further confirms fragmentation and reduced electrophoretic mobility .
Advanced Research Questions
Q. What methodological challenges arise when quantifying dG-C8-4ABP adducts in bladder cancer patients?
- Sensitivity limitations: HPLC requires high-purity DNA and optimized separation conditions to distinguish dG-C8-4ABP from endogenous nucleobases.
- Background interference: Endogenous oxidative DNA damage (e.g., 8-oxo-dG) can confound results, necessitating tandem mass spectrometry (LC-MS/MS) for validation .
Q. How do antibodies against N-OH-AABP-modified DNA validate its role in bladder cancer pathogenesis?
Rabbits immunized with N-OH-AABP-modified DNA produce IgG antibodies that cross-react with DNA from bladder cancer patients (60.5–77.6% binding in competitive ELISA) but not healthy individuals. This epitope sharing suggests N-OH-AABP-induced adducts are immunogenic and may drive autoantibody production in patients .
Q. What contradictions exist between N-OH-AABP’s mutational signature and p53 mutations in bladder cancer?
While N-OH-AABP adducts predominantly target guanine, bladder cancer p53 mutations often occur at CpG sites (e.g., codon 175), implicating alternative mechanisms like oxidative stress or UV-like photoproducts. This discrepancy highlights the need to study co-carcinogens or secondary metabolic pathways .
Q. How should researchers optimize comet assay parameters for N-OH-AABP-treated lymphocytes?
- Dose selection: Use sub-cytotoxic concentrations (e.g., 0.378–1.515 mM) to avoid confounding apoptosis with genotoxicity.
- Incubation time: 24-hour exposure at 37°C ensures metabolic activation and adduct stabilization.
- Scoring criteria: Prioritize OTM over tail length, as it integrates both DNA fragment size and distribution .
Methodological Recommendations
- Adduct validation: Pair HPLC with immuno-slot blot assays using anti-dG-C8-4ABP antibodies for specificity .
- Controls: Include 4-ABP-treated DNA and unmodified DNA in spectroscopic and ELISA experiments to confirm N-OH-AABP-specific effects .
- Statistical rigor: Use one-way ANOVA with post-hoc Tukey tests for comet assay data (e.g., p < 0.05 for OTM differences) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
